molecular formula C14H18O5 B1325993 Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate CAS No. 898758-41-3

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate

Cat. No. B1325993
M. Wt: 266.29 g/mol
InChI Key: UUAGTIVZCXDVCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate is achieved by reacting ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride in THF, which could be analogous to the synthesis of Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate by modifying the starting materials and reaction conditions . Similarly, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach indicates a versatile method for creating substituted esters .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques could similarly be applied to Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate to determine its structure. The presence of intermolecular hydrogen bonds and π-π stacking interactions are common features that contribute to the stability of these molecules .

Chemical Reactions Analysis

The chemical reactions of these compounds can lead to the formation of various derivatives. For example, the reaction of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate leads to the formation of dicarboxylic acids and their derivatives . This suggests that Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate could also undergo similar transformations to yield a range of products, which could be of interest in pharmaceutical research.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties and the overall reactivity of the compound. The crystal structure analysis provides information on the molecular packing and potential intermolecular interactions, which are important for understanding the compound's behavior in different environments .

Scientific Research Applications

Asymmetric Synthesis

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate and its derivatives are utilized in asymmetric synthesis processes. For example, asymmetric aldol reactions have been conducted using ethyl glyoxylate and isobutyraldehyde, producing products such as Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate with significant enantioselectivity (Wang Jin-ji, 2014).

Biosynthesis in Sherry Production

Ethyl 4-oxobutyrate derivatives have been studied in the context of sherry production, specifically in the biosynthesis of gamma-butyrolactones in simulated sherry environments. This has led to the confirmation of pathways proposed for their formation (G. Fagan, R. E. Kepner, A. D. Webb, 1981).

Intermediate in Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of pharmaceutical agents. For example, Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a derivative, has been synthesized as an intermediate of the anti-obesity agent rimonabant (Hao Zhi-hui, 2007).

Antiviral Research

In antiviral research, ethyl 2-alkyl-4-aryl-3-oxobutyrates have been synthesized and shown to be effective against HIV-1, indicating the potential application of Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate and its derivatives in developing antiviral medications (K. Danel et al., 1996).

Crystal Structure Analysis

The crystal structure of compounds related to Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate has been analyzed to understand the molecular configuration and potential applications in materials science or pharmaceuticals (G. Gelli et al., 1994).

Cytotoxic Activity

Some derivatives of Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate have been studied for their cytotoxic activity against various cancer cell lines, indicating their potential use in cancer research and therapy (L. Deady et al., 2003).

Organic Synthesis

Ethyl 4,4-dimethoxy-2-phenylthiobutyrate, a related compound, has been used as a reagent in the preparation of 3-substituted furans, showcasing its role in organic synthesis and the development of novel organic compounds (H. Kotake et al., 1977).

Antirheumatic Drug Development

Derivatives of Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate have been synthesized and evaluated as part of the development of new disease-modifying antirheumatic drugs (DMARDs), further illustrating its significance in medical chemistry (A. Baba et al., 1998).

properties

IUPAC Name

ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-19-13(16)9-8-10(15)14-11(17-2)6-5-7-12(14)18-3/h5-7H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAGTIVZCXDVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645821
Record name Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate

CAS RN

898758-41-3
Record name Ethyl 2,6-dimethoxy-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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